1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Quinoline derivatives: Formed through oxidation reactions.
Substituted tetrahydroquinolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as a precursor to other bioactive molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the nitro and methyl groups.
6-Nitroquinoline: Similar in having a nitro group but differs in the absence of tetrahydro structure and methyl groups.
1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Similar in having the same tetrahydroquinoline core and methyl groups but lacks the nitro group
Uniqueness
1,4,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the nitro and multiple methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,4,4-trimethyl-6-nitro-2,3-dihydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)6-7-13(3)11-5-4-9(14(15)16)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVMEUVKYNNHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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